N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine
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Overview
Description
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine typically involves the condensation of appropriate pyrazole derivatives with suitable amines. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-isopropyl-4-methyl-1H-pyrazol-3-amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and pyrazole oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: The compound is used in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine
- 1,3-Dimethyl-4-(methylthio)-1H-pyrazole
- 1-Isopropyl-4-methyl-1H-pyrazole-3-carboxamide
Uniqueness
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual pyrazole rings and specific functional groups make it a versatile compound for various applications .
Properties
Molecular Formula |
C13H22ClN5 |
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Molecular Weight |
283.80 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-9(2)18-7-10(3)13(16-18)14-6-12-8-17(5)15-11(12)4;/h7-9H,6H2,1-5H3,(H,14,16);1H |
InChI Key |
XYVQZJRKRAJJPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CN(N=C2C)C)C(C)C.Cl |
Origin of Product |
United States |
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